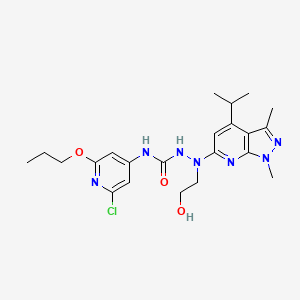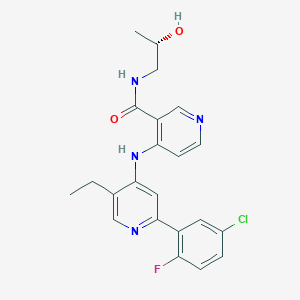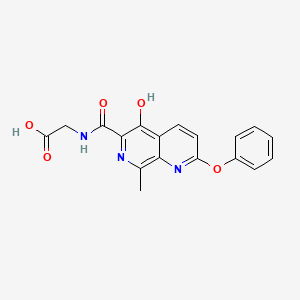
(2-(2-(4-Bromophenoxy)-5-hydroxy-8-methyl-1,7-naphthyridine-6-formamido) acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US10100051, Compound 10” is a chemical entity known for its potential therapeutic applications. It is a derivative of 5-hydroxyl-1,7-naphthyridine substituted by aryloxy or heteroaryloxy groups. This compound has shown promise in various pharmaceutical applications, particularly as an inhibitor of specific enzymes involved in metabolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US10100051, Compound 10” involves the substitution of 5-hydroxyl-1,7-naphthyridine with aryloxy or heteroaryloxy groups. The reaction conditions typically include the use of suitable solvents and catalysts to facilitate the substitution reaction. The detailed synthetic route can be found in the patent documentation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
“US10100051, Compound 10” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aryloxy or heteroaryloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted naphthyridine compounds .
Scientific Research Applications
“US10100051, Compound 10” has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of enzymes involved in metabolic diseases.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of “US10100051, Compound 10” involves the inhibition of specific enzymes. It acts as an inhibitor of prolyl hydroxylase, an enzyme involved in the regulation of hypoxia-inducible factors. By inhibiting this enzyme, the compound can modulate various cellular processes, including angiogenesis and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another compound that acts as a peroxisome proliferator-activated receptor gamma agonist.
Pioglitazone: Similar to rosiglitazone, it is used in the treatment of diabetes.
Molidustat: An inhibitor of hypoxia-inducible factor prolyl hydroxylase, similar to "US10100051, Compound 10".
Uniqueness
“US10100051, Compound 10” is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct pharmacological properties. Its ability to inhibit prolyl hydroxylase and modulate hypoxia-inducible factors sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H14BrN3O5 |
|---|---|
Molecular Weight |
432.2 g/mol |
IUPAC Name |
2-[[2-(4-bromophenoxy)-5-hydroxy-8-methyl-1,7-naphthyridine-6-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C18H14BrN3O5/c1-9-15-12(17(25)16(21-9)18(26)20-8-14(23)24)6-7-13(22-15)27-11-4-2-10(19)3-5-11/h2-7,25H,8H2,1H3,(H,20,26)(H,23,24) |
InChI Key |
PKTKHEQNIDLMBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=N1)C(=O)NCC(=O)O)O)C=CC(=N2)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N,2-trimethyl-6-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B10836475.png)
![N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B10836482.png)


![N-(3-(ethylcarbamoyl) benzyl)-6H-isochromeno [3,4-c] pyridine-8-carboxamide](/img/structure/B10836497.png)
![2-methylpropyl 3-[5-(2-ethoxypyridin-3-yl)-3-methyl-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-yl]sulfanylpropanoate](/img/structure/B10836503.png)

![(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-propylsulfanylbutanoic acid](/img/structure/B10836510.png)
![N-[[1-(difluoromethyl)pyrazol-4-yl]methyl]-5-(2-ethoxypyridin-3-yl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine](/img/structure/B10836515.png)
![(2R,3S)-3-amino-2-[[4-[(2R)-1-cyclopropylpropan-2-yl]oxypyridin-2-yl]methyl]-2-hydroxy-5-methylhexanoic acid](/img/structure/B10836517.png)
![(3S)-3-[3-chloro-5-(trifluoromethoxy)phenyl]-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B10836520.png)
![(2R,3R)-3-amino-2-[(2-butylthieno[3,2-c]pyridin-4-yl)methyl]-2-hydroxy-4-methylsulfanylbutanoic acid](/img/structure/B10836525.png)
![(2R,3S)-3-amino-4-(5-fluoropyridin-2-yl)oxy-2-hydroxy-2-[[4-(4-methylcyclohexyl)oxypyridin-2-yl]methyl]butanoic acid](/img/structure/B10836528.png)
